4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 4’ position, a fluoro group at the 3’ position, and a carbonitrile group at the 3 position on the biphenyl scaffold. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of a biphenyl derivative, followed by reduction to introduce the amino group. Fluorination is then carried out using suitable fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The amino and fluoro groups facilitate binding to enzymes and receptors, potentially inhibiting their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
- 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carbaldehyde
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
- 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-ol
Uniqueness: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C13H9FN2 |
---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
3-(4-amino-3-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H9FN2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7H,16H2 |
InChI-Schlüssel |
RFCNTUOHDLJBTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.